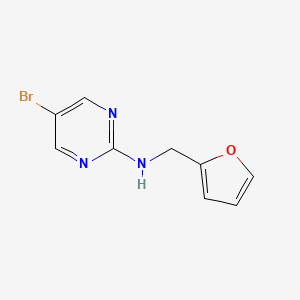5-Bromo-2-(furan-2-ylmethylamino)pyrimidine
CAS No.: 886366-01-4
Cat. No.: VC2012993
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886366-01-4 |
|---|---|
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |
| Standard InChI Key | ADUNIMSRQPQYHF-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC2=NC=C(C=N2)Br |
| Canonical SMILES | C1=COC(=C1)CNC2=NC=C(C=N2)Br |
Introduction
Chemical Identity and Structural Characterization
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine consists of a pyrimidine ring with a bromine atom at the 5-position and a furan-2-ylmethylamino group at the 2-position. The compound is characterized by a heterocyclic framework containing both oxygen and nitrogen atoms, providing multiple sites for potential interactions in biological systems and chemical reactions.
Basic Identifiers
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine
| Identifier | Value |
|---|---|
| CAS Number | 886366-01-4 |
| Molecular Formula | C9H8BrN3O |
| IUPAC Name | 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine |
| InChI | InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |
| InChIKey | ADUNIMSRQPQYHF-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC2=NC=C(C=N2)Br |
| PubChem CID | 4570597 |
The structural representation depicts a pyrimidine ring with a bromine substituent and a furan-2-ylmethylamino group, highlighting the compound's heterocyclic nature .
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine provide insights into its behavior in different environments and its potential utility in various applications.
Molecular Characteristics
The compound exhibits specific molecular characteristics that determine its physical behavior and chemical reactivity, as detailed in Table 2.
Table 2: Physical and Chemical Properties
The compound's moderately positive logP value (1.8) indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable membrane permeability while maintaining some degree of water solubility . The presence of one hydrogen bond donor and four hydrogen bond acceptors provides opportunities for intermolecular interactions, which may be relevant for biological activity.
| Parameter | Recommendation | Reference |
|---|---|---|
| Storage Temperature | Room temperature or 2-8°C | |
| Light Sensitivity | Store protected from light | |
| Purity | Typically ≥98% for research use |
Synthetic Routes and Related Compounds
While the search results don't provide specific synthesis procedures for 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine itself, they do mention related compounds and potential precursors that might shed light on possible synthetic approaches.
Structural Relatives
Several structurally related compounds appear in the literature, suggesting potential synthetic relationships:
-
5-chloro-2-(furan-2-yl)pyrimidine (CAS: 56536-53-9) represents a similar pyrimidine-furan hybrid but lacks the methylamino linker .
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide represents another bromine-containing furan derivative with different heterocyclic components .
The chemical space surrounding these compounds includes various thieno[3,2-b]pyridin derivatives that incorporate the furan-2-ylmethylamino group, suggesting the versatility of this structural motif in medicinal chemistry .
Applications and Research Significance
Biochemical and Medicinal Applications
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine serves as an important building block in several research areas:
-
Protein Degrader Building Blocks: The compound is classified as a component for protein degrader development, an emerging therapeutic approach that selectively targets disease-causing proteins for destruction .
-
Heterocyclic Chemistry: As part of the broader family of nitrogen-containing heterocycles, this compound contributes to the synthesis of pharmaceuticals, agrochemicals, and dyes .
-
Drug Discovery: The compound's structure contains privileged scaffolds (pyrimidine and furan) commonly found in bioactive molecules, making it valuable for medicinal chemistry exploration .
The availability from multiple suppliers suggests active use in research settings, with delivery timeframes typically ranging from a few days to weeks .
Structure-Activity Relationships and Chemical Behavior
Functional Groups and Reactivity
The compound contains several functional groups that contribute to its chemical behavior:
-
Pyrimidine Ring: A nitrogen-containing heterocycle with electron-deficient character, making it susceptible to nucleophilic attack.
-
Bromine Substituent: Provides a reactive site for various transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that can further functionalize the molecule .
-
Secondary Amine Linkage: Serves as a hydrogen bond donor and provides a site for potential N-functionalization .
-
Furan Ring: An oxygen-containing five-membered heterocycle that can participate in various reactions, including Diels-Alder cycloadditions .
These functional groups collectively provide multiple opportunities for chemical modification, making the compound versatile in synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume